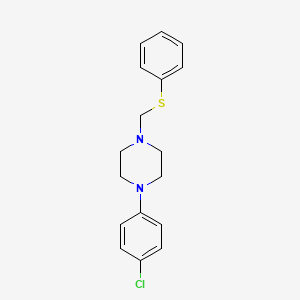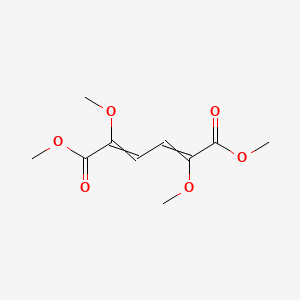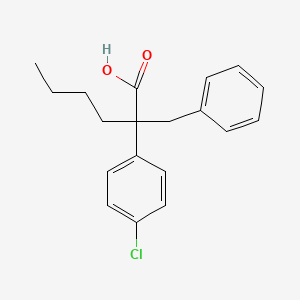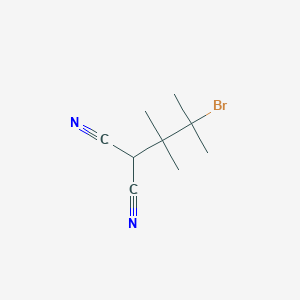
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile is a chemical compound with the molecular formula C9H13BrN2 It is a brominated organic compound that features a nitrile group, making it a versatile intermediate in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile typically involves the bromination of 2,3-dimethylbutane followed by the introduction of the nitrile group. One common method includes the reaction of 2,3-dimethylbutane with bromine in the presence of a radical initiator to form the brominated intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the nitrile group.
3-Bromo-2,2-dimethylbutane: Similar brominated compound but with different substitution patterns.
2,3-Dimethylbutanenitrile: Similar nitrile compound but without the bromine atom.
Uniqueness
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
6129-65-3 |
|---|---|
分子式 |
C9H13BrN2 |
分子量 |
229.12 g/mol |
IUPAC名 |
2-(3-bromo-2,3-dimethylbutan-2-yl)propanedinitrile |
InChI |
InChI=1S/C9H13BrN2/c1-8(2,9(3,4)10)7(5-11)6-12/h7H,1-4H3 |
InChIキー |
AABKPOKGLLQUIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C#N)C#N)C(C)(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



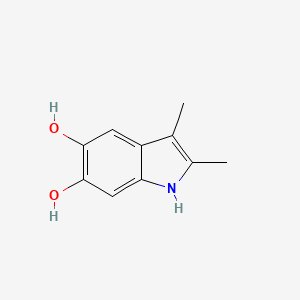
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
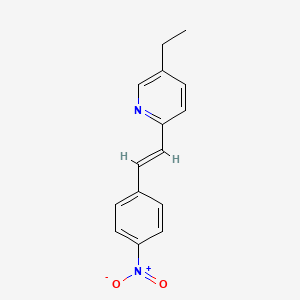
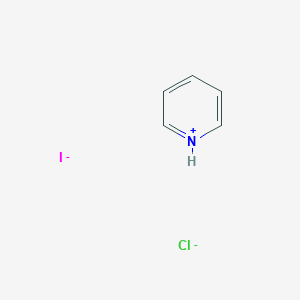
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
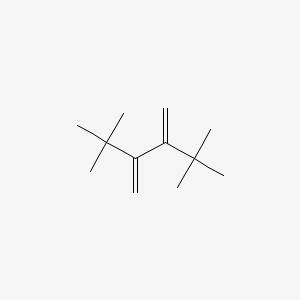
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
